molecular formula C7H16Cl2N2O B2773796 5-(2-Aminoethyl)piperidin-2-one dihydrochloride CAS No. 2241129-46-2

5-(2-Aminoethyl)piperidin-2-one dihydrochloride

Cat. No.: B2773796
CAS No.: 2241129-46-2
M. Wt: 215.12
InChI Key: ZHLCVHHIGGNJHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods are designed to be cost-effective and scalable, making the compound readily available for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)piperidin-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-(2-Aminoethyl)piperidin-2-one dihydrochloride finds applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)piperidin-2-one dihydrochloride is unique due to its specific functional groups and properties, which make it particularly valuable in research and development. Its versatility and reactivity distinguish it from other similar compounds, allowing for a wide range of applications in various scientific fields .

Properties

IUPAC Name

5-(2-aminoethyl)piperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h6H,1-5,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCVHHIGGNJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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